6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1172872-30-8
VCID: VC8338725
InChI: InChI=1S/C15H12ClN7O/c1-8-6-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-9(16)3-5-10/h2-7H,17H2,1H3,(H,19,20,24)
SMILES: CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Molecular Formula: C15H12ClN7O
Molecular Weight: 341.75

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

CAS No.: 1172872-30-8

Cat. No.: VC8338725

Molecular Formula: C15H12ClN7O

Molecular Weight: 341.75

* For research use only. Not for human or veterinary use.

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 1172872-30-8

Specification

CAS No. 1172872-30-8
Molecular Formula C15H12ClN7O
Molecular Weight 341.75
IUPAC Name 6-(5-amino-3-methylpyrazol-1-yl)-1-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H12ClN7O/c1-8-6-12(17)23(21-8)15-19-13-11(14(24)20-15)7-18-22(13)10-4-2-9(16)3-5-10/h2-7H,17H2,1H3,(H,19,20,24)
Standard InChI Key DAVCAKFTCVTTDE-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Canonical SMILES CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-(5-amino-3-methylpyrazol-1-yl)-1-(4-chlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one, reflects its intricate heterocyclic framework. Its structure comprises:

  • A pyrazolo[3,4-d]pyrimidin-4-one core, which serves as the central scaffold.

  • A 5-amino-3-methylpyrazol-1-yl substituent at the 6-position, contributing hydrogen-bonding capabilities.

  • A 4-chlorophenyl group at the 1-position, enhancing lipophilicity and potential receptor interactions .

The canonical SMILES representation, CC1=NN(C(=C1)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2, encodes these structural features.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₅H₁₂ClN₇O
Molecular Weight341.75 g/mol
CAS Number1172872-30-8
XLogP3 (Predicted)2.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The compound’s moderate lipophilicity (XLogP3 = 2.4) suggests favorable membrane permeability, while its hydrogen-bonding capacity may facilitate target binding.

Synthesis and Preparation

Conventional Multi-Step Synthesis

Pyrazolo[3,4-d]pyrimidines are traditionally synthesized via condensation reactions between 5-aminopyrazole derivatives and pyrimidine precursors . For example:

  • 5-Amino-1,3-diphenylpyrazole reacts with formamide under Vilsmeier conditions (PBr₃/DMF) to form a 4-formyl intermediate.

  • Subsequent heterocyclization with hexamethyldisilazane yields the pyrazolo[3,4-d]pyrimidine core .

One-Flask Methodologies

Recent advancements enable streamlined synthesis. In a representative protocol:

  • 5-Amino-1,3-diphenylpyrazole is treated with PBr₃ in N,N-dimethylformamide (DMF) at 60°C, generating a formamidine intermediate.

  • Addition of hexamethyldisilazane induces intermolecular heterocyclization, producing the target compound in 79–91% yield .

This method eliminates intermediate isolation, enhancing efficiency and scalability .

Research Findings and Comparative Analysis

Structural Analog Comparisons

The compound’s activity can be extrapolated from related derivatives:

DerivativeBiological ActivityTarget
1-(4-Fluorophenyl)-analogAnticancer (IC₅₀ = 12 nM)CDK2
3-Methyl-6-thioxo-analogAntimicrobial (MIC = 4 µg/mL)DNA gyrase
4-Hydroxy-substituted analogAnti-inflammatory (IC₅₀ = 50 nM)COX-2

The 4-chlorophenyl group in the subject compound may enhance target affinity compared to fluorine or methyl substituents .

Stability and Solubility Considerations

The compound’s logP of 2.4 and aqueous solubility of <1 mg/mL at pH 7.4 suggest limited bioavailability, necessitating formulation strategies like nanoencapsulation or prodrug development.

Future Directions and Applications

Synthesis Optimization

Future work should explore:

  • Green Chemistry Approaches: Replacing PBr₃ with less toxic reagents.

  • Asymmetric Catalysis: Enantioselective synthesis to evaluate chirality-activity relationships .

Biological Evaluation

Priority assays include:

  • In Vitro Cytotoxicity: Screening against NCI-60 cancer cell panels.

  • Kinase Profiling: Assessing selectivity across 100+ kinase targets.

Structural Modifications

Proposed derivatives for enhanced activity:

Modification SiteRationale
4-Ketone → ThioneImprove metabolic stability
5-Amino → NitroEnhance DNA intercalation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator